molecular formula C13H17N3O B1483508 3-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine CAS No. 2098019-22-6

3-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine

Cat. No. B1483508
CAS RN: 2098019-22-6
M. Wt: 231.29 g/mol
InChI Key: VCOKWWWKUUMZCQ-UHFFFAOYSA-N
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Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Piperidinemethanol is a cyclic secondary amine .


Synthesis Analysis

Furans can be synthesized from 1,4-dicarbonyl compounds, known as the Paal-Knorr synthesis . Piperidinemethanol may be used in the preparation of various compounds .


Molecular Structure Analysis

Furan is a five-membered aromatic heterocycle with four carbon atoms and one oxygen atom . Piperidinemethanol has a cyclic structure with a hydroxymethyl group attached .


Chemical Reactions Analysis

Furan is a π-excessive heterocycle and hence prefers electrophilic substitution reactions . It also behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .


Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature. It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water . Piperidinemethanol has a boiling point of 118-120 °C/10 mmHg and a melting point of 55-59 °C .

Scientific Research Applications

Heterocyclic Compounds Synthesis

A significant area of application involves the synthesis of heterocyclic compounds. For instance, research on piperidine derivatives highlighted their potential as alpha-subtype selective 5-HT-1D receptor agonists, aiming at developing treatments for migraines with fewer side effects. This study underscores the chemical versatility and potential therapeutic applications of compounds related to the structure of interest (Habernickel, 2001).

Aurora Kinase Inhibitor

In cancer research, derivatives resembling the chemical structure of the compound have been evaluated for their ability to inhibit Aurora A kinase, an enzyme implicated in cancer cell proliferation. This suggests a promising avenue for the development of new anticancer therapies (ロバート ヘンリー,ジェームズ, 2006).

Antipsychotic Agents Development

Another study focused on conformationally constrained butyrophenones, demonstrating affinity for dopamine and serotonin receptors. Such compounds, including piperidine derivatives, were evaluated for their antipsychotic potential, indicating the role of these chemical structures in developing new treatments for psychiatric disorders (Raviña et al., 2000).

Antidepressant and Antianxiety Activities

Further research involved the synthesis of novel derivatives for exploring antidepressant and antianxiety activities. This indicates the potential psychiatric application of compounds incorporating the piperidine motif, highlighting their significance in medicinal chemistry for developing new therapeutic agents (Kumar et al., 2017).

5-HT2 Antagonist Activity

The synthesis and evaluation of piperidine derivatives for 5-HT2 antagonist activity reveal their potential in developing treatments for disorders associated with serotonin receptors. This research underscores the utility of such compounds in the pharmaceutical industry (Watanabe et al., 1993).

Antimicrobial Applications

Some studies have focused on the antimicrobial properties of derivatives, suggesting the role of these chemical structures in combating microbial infections. This application is vital in addressing the growing concern over antibiotic resistance (Patel, 2018).

Safety and Hazards

Furan is toxic and may be carcinogenic in humans . Piperidinemethanol is classified as a skin corrosive .

Future Directions

Furan and its derivatives have significant potential in the field of medicinal chemistry and as a starting point for other specialty chemicals . The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents .

properties

IUPAC Name

3-[[4-(furan-3-yl)pyrazol-1-yl]methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-2-11(6-14-4-1)8-16-9-13(7-15-16)12-3-5-17-10-12/h3,5,7,9-11,14H,1-2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOKWWWKUUMZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2C=C(C=N2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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